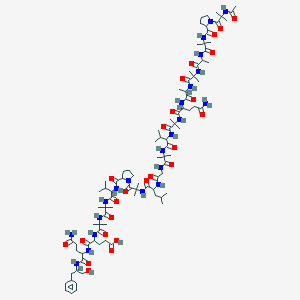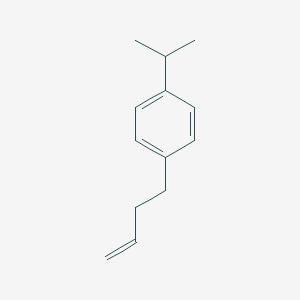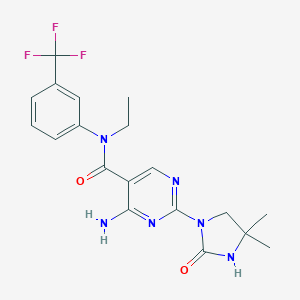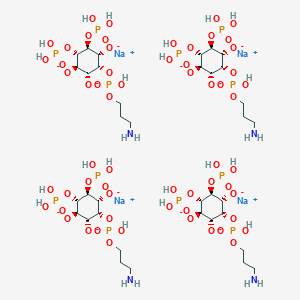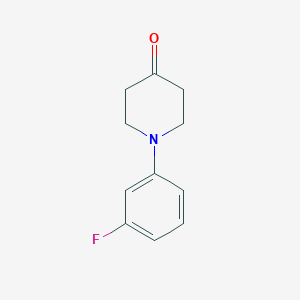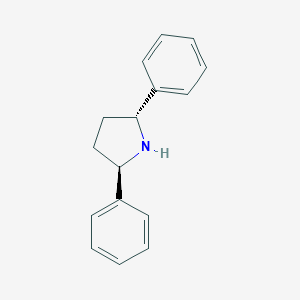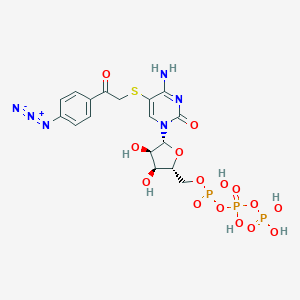
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate, commonly known as ATP-Azide, is a modified form of adenosine triphosphate (ATP) that has been widely used in scientific research. This modified nucleotide has a photo-reactive azide group attached to its phenacyl thioether moiety, which allows it to be used as a tool for studying various biological processes.
Mechanism Of Action
The mechanism of action of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide involves the photochemical reaction of the azide group with nearby biomolecules, such as proteins or nucleic acids. Upon exposure to light, the azide group undergoes a cycloaddition reaction with the nearby biomolecule, forming a covalent bond. This covalent bond can then be used to study the interaction between 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate and the biomolecule of interest.
Biochemical And Physiological Effects
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide has been shown to have minimal biochemical and physiological effects on cells and tissues. Its modification of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate does not significantly alter the function of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate in biological systems, and it has been shown to be non-toxic and non-immunogenic.
Advantages And Limitations For Lab Experiments
The advantages of using 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide in lab experiments include its ability to selectively label biomolecules with minimal interference to their function, its photo-reactive nature, and its ease of use. However, the limitations of using 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide include its relatively high cost, its potential for non-specific labeling, and the need for specialized equipment for photo-activation.
Future Directions
There are several potential future directions for the use of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide in scientific research. These include the development of new labeling techniques using 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide, the use of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide in the study of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-dependent processes in living cells, and the development of new photo-reactive nucleotides for use in biological systems.
In conclusion, 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide is a modified form of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate that has been widely used in scientific research as a tool for studying various biological processes. Its photo-reactive azide group allows it to be used in a range of applications, and its minimal biochemical and physiological effects make it a useful tool in lab experiments. With ongoing research and development, 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide has the potential to be used in new and innovative ways in the study of biological systems.
Synthesis Methods
The synthesis of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide involves the modification of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate by attaching an azide group to its phenacyl thioether moiety. This modification can be achieved using various chemical methods, including the use of azide-containing reagents and catalysts. The resulting 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide can then be purified using chromatography techniques to obtain a pure sample.
Scientific Research Applications
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide has been widely used in scientific research as a tool for studying various biological processes. Its photo-reactive azide group allows it to be used in a range of applications, including protein labeling, protein-protein interaction studies, and nucleic acid labeling. 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide has also been used in the study of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-dependent processes, such as 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphatease activity and 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-dependent transport.
properties
CAS RN |
149891-83-8 |
|---|---|
Product Name |
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate |
Molecular Formula |
C17H21N6O15P3S |
Molecular Weight |
674.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[4-amino-5-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H21N6O15P3S/c18-15-12(42-7-10(24)8-1-3-9(4-2-8)21-22-19)5-23(17(27)20-15)16-14(26)13(25)11(36-16)6-35-40(31,32)38-41(33,34)37-39(28,29)30/h1-5,11,13-14,16,25-26H,6-7H2,(H,31,32)(H,33,34)(H2,18,20,27)(H2,28,29,30)/t11-,13-,14-,16-/m1/s1 |
InChI Key |
GFOKTJKDALJCDV-XKVFNRALSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)N=C2N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)N=C2N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)N=C2N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
synonyms |
5-((4-azidophenacyl)thio)cytidine-5'-triphosphate 5-APAS-CTP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



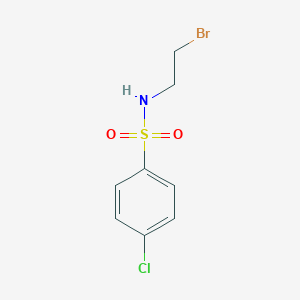
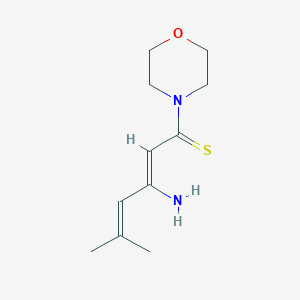
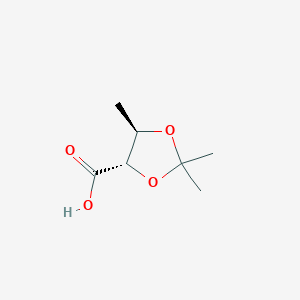
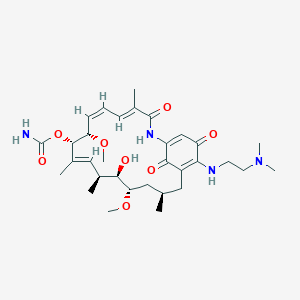

![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)
![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)
